SU4312

概要

準備方法

合成経路および反応条件

SU 4312の合成には、塩基の存在下、4-ジメチルアミノベンズアルデヒドとイサチンを縮合させる方法が用いられます。 反応は通常、穏やかな条件下で行われ、精製後に目的の生成物が得られます .

工業的生産方法

SU 4312の具体的な工業的生産方法は広く文書化されていませんが、この化合物は一般的に前述の合成経路を用いて研究室で合成されています。 この方法のスケーラビリティにより、研究目的のために必要な量のSU 4312を大量に生産することができます .

化学反応の分析

Biochemical Interactions with Kinases

SU4312 primarily inhibits receptor tyrosine kinases (RTKs) through competitive and non-competitive mechanisms:

VEGFR-2 and PDGFR Inhibition

- Mechanism : Competes with ATP for binding to kinase domains .

- IC₅₀ Values :

- Structural Basis : Molecular docking studies reveal interactions with the haem group in kinase active sites .

Non-Kinase Targets

- Neuronal Nitric Oxide Synthase (nNOS) :

Reactivity in Neuroprotection

This compound mitigates neurotoxicity by disrupting reactive oxygen species (ROS)-mediated pathways:

- MPP⁺-Induced Apoptosis :

- Zebrafish Model :

Synergistic Reactions with Chemotherapeutics

This compound enhances efficacy of temozolomide (TMZ) in glioma treatment:

- In Vitro :

- In Vivo :

Reaction Stability and Conditions

- Solubility : Stable in DMSO (≥10 mM stock solutions) .

- Thermal Stability : Decomposes above 200°C; store at -20°C under desiccation .

- Hazardous Byproducts : Forms carbon/nitrogen oxides under combustion .

Contrast with Analogues

| Compound | Key Reaction Differences | Source |

|---|---|---|

| PTK787/ZK222584 | No neuroprotection; lacks nNOS inhibition | |

| Sunitinib | Broader RTK inhibition; higher cytotoxicity |

Unresolved Reaction Pathways

- YAP Transcriptional Regulation : Mechanism of this compound-induced YAP downregulation remains unclear .

- Blood-Brain Barrier Penetration : Pharmacokinetics require further validation in primates .

Data synthesized from peer-reviewed studies (2013–2025) using standardized assay protocols.

科学的研究の応用

Cancer Research

SU4312 has been extensively studied for its anti-cancer properties:

- Inhibition of Tumor Angiogenesis : this compound effectively blocks VEGF signaling, which is essential for angiogenesis in tumors. It has demonstrated the ability to inhibit the proliferation of various cancer cell lines, including multiple myeloma and leukemia cells, in vitro .

- Glioma Treatment : Recent studies indicate that this compound inhibits glioma cell proliferation by down-regulating yes-associated protein (YAP), a key regulator in cancer progression. The compound has shown a synergistic effect when combined with temozolomide, enhancing anti-tumor immunity and reducing tumor-associated macrophages .

| Cancer Type | IC50 Value | Mechanism |

|---|---|---|

| Glioma (U251) | 22.63 μM | Inhibition of YAP and CCL2 secretion |

| Multiple Myeloma | Varies | Direct inhibition of cell proliferation |

| Leukemia | Varies | Direct inhibition of cell proliferation |

Neuroprotection

Emerging research highlights this compound's potential in treating neurodegenerative disorders:

- Protection Against Neurotoxicity : Studies have shown that this compound protects neurons from 1-methyl-4-phenylpyridinium ion (MPP+)-induced neurotoxicity by selectively inhibiting nNOS. This action helps prevent neuronal apoptosis and supports dopaminergic neuron survival .

- Alzheimer's and Parkinson's Diseases : this compound's ability to penetrate the blood-brain barrier positions it as a candidate for treating neurodegenerative diseases. It has demonstrated efficacy in reducing Aβ plaque-induced vessel formation in animal models .

| Neurodegenerative Disorder | Mechanism of Action | Key Findings |

|---|---|---|

| Parkinson's Disease | Inhibition of nNOS | Prevents MPP+-induced neuronal apoptosis |

| Alzheimer's Disease | Inhibition of angiogenesis | Reduces Aβ plaque-induced vessel formation |

Pharmacological Studies

Research on this compound extends into pharmacology, where it is evaluated for its pharmacokinetic properties:

- Solubility : this compound is soluble in dimethyl sulfoxide (DMSO), which is advantageous for laboratory studies.

- Bioavailability : Its ability to cross the blood-brain barrier enhances its potential therapeutic applications in central nervous system disorders .

Case Study 1: Neuroprotection in Zebrafish Models

A study assessed the neuroprotective effects of this compound using MPTP-treated zebrafish. Results indicated that this compound significantly reduced the loss of dopaminergic neurons and improved swimming behavior, suggesting its potential for treating Parkinson’s disease .

Case Study 2: Glioma Cell Line Inhibition

Another investigation focused on the effects of this compound on various glioma cell lines. The compound inhibited cell viability in a dose-dependent manner, with IC50 values ranging from 22.63 μM to 127.1 μM across different lines, indicating its specificity toward tumor cells over normal astrocytes .

作用機序

SU 4312は、VEGFRとPDGFRチロシンキナーゼを選択的に阻害することにより効果を発揮します。この阻害は、これらの受容体のリン酸化を防ぎ、血管新生と細胞増殖に関与する下流のシグナル伝達経路をブロックします。 さらに、SU 4312は神経型一酸化窒素合成酵素を阻害し、一酸化窒素媒介性の神経毒性に対する神経保護を提供します .

類似化合物との比較

類似化合物

SU 5416: VEGFRのもう1つの強力な阻害剤ですが、選択性と効力プロファイルが異なります。

ニンテダニブ: VEGFR、PDGFR、および線維芽細胞増殖因子受容体(FGFR)を標的とするトリプルアンジオキナーゼ阻害剤。

独自性

SU 4312は、上皮成長因子受容体(EGFR)やヒト上皮成長因子受容体2(HER2)などの他の受容体型チロシンキナーゼへの影響が最小限である一方で、VEGFRとPDGFRを選択的に阻害するという点でユニークです。 この選択性により、特定のシグナル伝達経路を研究し、標的療法を開発するための貴重なツールとなっています .

生物活性

SU4312, a potent and selective inhibitor of the vascular endothelial growth factor receptor-2 (VEGFR-2), was initially developed as an anti-cancer agent. However, recent studies have expanded its potential applications, particularly in neuroprotection and the treatment of neurodegenerative disorders. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, experimental findings, and implications for future research.

1.1 Inhibition of VEGFR-2 and PDGFR

This compound primarily functions as a tyrosine kinase inhibitor targeting VEGFR-2 and platelet-derived growth factor receptor (PDGFR). The compound competes with ATP for binding to these receptors, effectively blocking VEGF signaling pathways crucial for angiogenesis. The IC50 values for this compound are approximately 0.8 μM for VEGFR-2 and 19.4 μM for PDGFR .

1.2 Neuroprotective Properties

Recent research has highlighted the neuroprotective effects of this compound against neurotoxicity induced by 1-methyl-4-phenylpyridinium ion (MPP+). This compound has been shown to selectively inhibit neuronal nitric oxide synthase (nNOS), leading to decreased production of nitric oxide (NO), which is implicated in neuronal apoptosis. The compound exhibited a non-competitive inhibition profile with an IC50 value of 19.0 μM against nNOS .

2. Experimental Findings

2.1 In Vitro Studies

In vitro studies using primary cerebellar granule neurons demonstrated that this compound significantly prevented MPP+-induced neuronal apoptosis. The compound reduced the expression of mRNA for tyrosine hydroxylase, a marker for dopaminergic neurons, indicating its protective role in maintaining neuronal integrity .

Table 1: Summary of In Vitro Findings on this compound's Neuroprotective Effects

| Study Focus | Result |

|---|---|

| Neuronal Apoptosis | Prevented by this compound in MPP+-treated neurons |

| Tyrosine Hydroxylase Expression | Reduced expression in treated neurons |

| NOS Activity | Non-competitive inhibition with IC50 = 19.0 μM |

2.2 In Vivo Studies

In vivo experiments using MPTP-treated zebrafish models further corroborated the neuroprotective effects of this compound. The treatment led to a significant reduction in the loss of dopaminergic neurons and improved behavioral outcomes compared to controls .

3. Case Studies

3.1 Glioma Progression Inhibition

A study published in J. Clin. Med. reported that this compound not only inhibits tumor angiogenesis but also represses glioma progression by downregulating Yes-associated protein (YAP) signaling pathways. This study involved treating glioma-bearing mice with this compound in combination with temozolomide (TMZ), resulting in enhanced anti-tumor effects compared to either treatment alone .

3.2 Neurodegenerative Disorder Potential

The ability of this compound to penetrate the blood-brain barrier in animal models suggests its potential application in treating neurodegenerative diseases such as Parkinson's disease, where NO-mediated neurotoxicity is a concern .

4. Conclusions and Future Directions

This compound demonstrates significant biological activity beyond its initial design as an anti-cancer agent, particularly through its neuroprotective properties and inhibition of key signaling pathways involved in tumor progression and neuronal death. The compound's selective inhibition of nNOS presents a promising avenue for developing treatments for neurodegenerative disorders.

Future research should focus on clinical trials to evaluate the efficacy and safety of this compound in humans, particularly regarding its potential benefits in neurological contexts alongside its established applications in oncology.

特性

IUPAC Name |

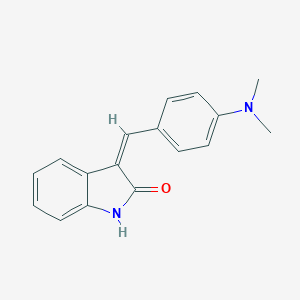

(3Z)-3-[[4-(dimethylamino)phenyl]methylidene]-1H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O/c1-19(2)13-9-7-12(8-10-13)11-15-14-5-3-4-6-16(14)18-17(15)20/h3-11H,1-2H3,(H,18,20)/b15-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAKWLVYMKBWHMX-PTNGSMBKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=C2C3=CC=CC=C3NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=C\2/C3=CC=CC=C3NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5812-07-7 | |

| Record name | 3-(4-Dimethylamino-benzylidenyl)-2-indolinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005812077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC86429 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86429 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | SU 4312 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the choice of solvent influence the doping process and stability of DMBI-doped semiconductors?A19: The solvent used in the doping process can significantly impact the dopant distribution, doping efficiency, and stability of the final material. For instance, o-dichlorobenzene was found to be an optimal solvent for N-DMBI doping of carbon nanotube yarns, while polar solvents like o-dichlorobenzene can improve the miscibility and doping efficiency of DMBI in certain polymers. [, , ]

A1: The provided research papers do not delve into the detailed pharmacokinetic and pharmacodynamic properties of DMBI.

Q2: What in vitro and in vivo models have been used to study the effects of DMBI?A20: Various in vitro and in vivo models have been employed to investigate the effects of DMBI, including: - Cell culture: Glioma cell lines [] - Animal models: Mouse models of glioma and retinal neovascularization [, ] - Clinical Trials: No clinical trials were discussed in the provided research articles.

A2: The provided research papers do not offer information about resistance mechanisms or cross-resistance related to DMBI.

A2: The provided research papers primarily focus on the application and mechanism of action of DMBI and do not provide detailed information on its toxicological profile.

Q3: What are some of the cross-disciplinary applications of DMBI?A28: DMBI has found applications in various disciplines, highlighting its versatility:

- Material Science and Engineering: As an n-type dopant for organic electronics and thermoelectric materials. [, , , ]

- Chemistry: As a reagent in organic synthesis and for the photodebromination of bromophenylalkenes. [, ]

- Biotechnology and Food Science: As a precursor for the production of vitamin B12. [, , ]

- Medicine: Investigated for its potential in treating cancer and neurodegenerative disorders. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。